1-Hydroxy-8-methoxy-10H-anthracen-9-one
Description
1-Hydroxy-8-methoxy-10H-anthracen-9-one is an anthracenone derivative characterized by a hydroxyl (-OH) group at position 1 and a methoxy (-OCH₃) group at position 8 on the anthracene backbone. Anthracenones are polycyclic aromatic ketones with diverse applications in medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
1-hydroxy-8-methoxy-10H-anthracen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-12-7-3-5-10-8-9-4-2-6-11(16)13(9)15(17)14(10)12/h2-7,16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNCIFRRMSGNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C2)C=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568303 | |
| Record name | 1-Hydroxy-8-methoxyanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138591-01-2 | |
| Record name | 1-Hydroxy-8-methoxyanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-8-methoxy-10H-anthracen-9-one can be synthesized through several methods. One common approach involves the methoxylation of 1-hydroxyanthracene. This reaction typically requires a methoxy donor, such as dimethyl sulfate, in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective substitution at the eighth position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methoxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-8-methoxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
1-Hydroxy-8-methoxy-10H-anthracen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacturing of dyes, pigments, and fluorescent brightening agents
Mechanism of Action
The mechanism of action of 1-Hydroxy-8-methoxy-10H-anthracen-9-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding, electron donation, and other interactions with biological molecules, influencing pathways related to its biological activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
The bioactivity and physicochemical properties of anthracenones are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Substituent and Molecular Weight Comparison
Key Observations :
- Electron-Withdrawing vs. In contrast, hydroxyl and methoxy groups (electron-donating) improve solubility in polar solvents and may modulate antioxidant activity .
- Bioactivity: Pyridinylmethyl-substituted anthracenones (XE991, DMP 543) exhibit potent neurotransmitter release enhancement (EC₅₀: 490–700 nM), attributed to K⁺ channel modulation . The target compound’s hydroxyl and methoxy groups may favor interactions with oxidative stress-related targets, similar to anthraquinones .
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations :
- Boiling Point and Polarity: The 2-methoxyphenyl-substituted analog (514.3°C) has a high boiling point, likely due to increased molecular weight and π-π interactions . The target compound’s hydroxyl and methoxy groups may reduce volatility compared to non-polar analogs.
- Density and Refractive Index : Higher density (1.285 g/cm³) and refractive index (1.662) in the 2-methoxyphenyl derivative suggest greater molecular packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
